1-Amino-2-(3-methoxyphenyl)propan-2-ol
Overview
Description
Scientific Research Applications
Pharmaceutical Synthesis
1-Amino-2-(3-methoxyphenyl)propan-2-ol: is a valuable intermediate in the synthesis of pharmaceuticals. Its structure is closely related to that of 1-phenylpropan-2-amines , which are found in several active pharmaceutical ingredients (APIs). For instance, transaminase-mediated synthesis can utilize this compound to produce enantiopure drug-like molecules, which are crucial for creating medications with specific desired effects on biological systems .
Chiral Building Blocks
The compound serves as a chiral building block for the synthesis of enantiomerically pure amines. These amines are essential in approximately 40% of all APIs due to their ability to interact selectively with biological targets. The high demand for such chiral amines in drug development underscores the importance of 1-Amino-2-(3-methoxyphenyl)propan-2-ol in research .
Environmental Chemistry
In environmental chemistry, this compound could be studied for its degradation products and their environmental impact. Understanding its breakdown could lead to insights into the environmental fate of similar organic compounds.
Each of these applications demonstrates the versatility and importance of 1-Amino-2-(3-methoxyphenyl)propan-2-ol in scientific research, offering numerous avenues for exploration and innovation. The compound’s role in these fields is supported by its presence in databases like Sigma-Aldrich, indicating its relevance and utility in various research contexts .
Future Directions
properties
IUPAC Name |
1-amino-2-(3-methoxyphenyl)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-10(12,7-11)8-4-3-5-9(6-8)13-2/h3-6,12H,7,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLCAIQJWBJOJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=CC(=CC=C1)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-2-(3-methoxyphenyl)propan-2-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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